

Application Notes and Protocols for T01-1 Administration in Xenograft Models

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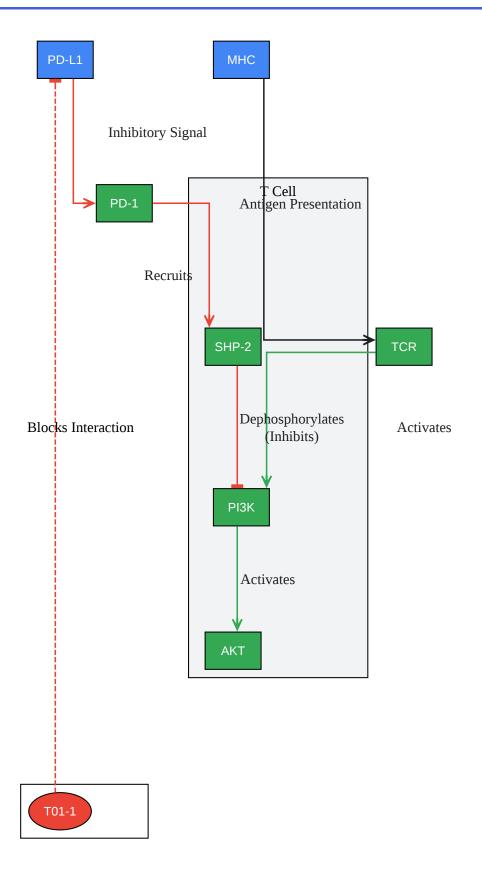
Introduction

T01-1 is a potent and selective small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1). In the tumor microenvironment, cancer cells can express PD-L1, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance. By blocking the PD-L1/PD-1 interaction, **T01-1** reinvigorates tumor-specific T cells, enabling them to effectively recognize and eliminate cancer cells. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **T01-1** in xenograft models to assess its anti-tumor efficacy.

Mechanism of Action: PD-L1/PD-1 Signaling Pathway

T01-1 functions by disrupting the immunosuppressive signaling cascade initiated by the binding of PD-L1 on tumor cells to the PD-1 receptor on effector T cells. This interruption restores the cytotoxic function of T cells within the tumor microenvironment.





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Caption: **T01-1** blocks the PD-L1/PD-1 interaction, preventing SHP-2 recruitment and subsequent inhibition of the PI3K/AKT signaling pathway, thereby restoring T-cell function.

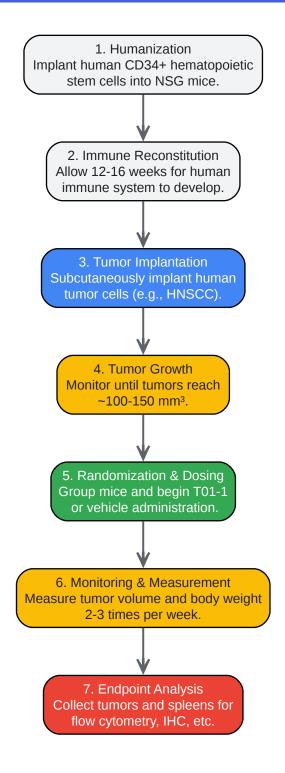
Application: Preclinical Evaluation in Human Tumor Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models using immunodeficient mice co-engrafted with human immune cells (humanized mice) are essential for evaluating the in vivo efficacy of **T01-1**. These models allow for the assessment of **T01-1**'s ability to modulate the human immune system to fight a human-derived tumor.

Experimental Workflow for Efficacy Studies

The following diagram outlines the typical workflow for an in vivo efficacy study of **T01-1** in a humanized mouse xenograft model.





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Caption: Workflow for evaluating **T01-1** efficacy in humanized xenograft mouse models.

Protocols



Protocol 1: Establishment of Humanized Xenograft Model

This protocol details the generation of a patient-derived xenograft (PDX) model in humanized mice.[1][2][3]

Materials:

- NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old.
- Cryopreserved human CD34+ hematopoietic stem cells (HSCs).
- Patient-derived tumor tissue.
- Sterile PBS, RPMI-1640 medium.
- Surgical tools, anesthesia.

Procedure:

- Humanization: Sublethally irradiate NSG mice (250 cGy). 24 hours later, inject 1x10⁵ CD34+ HSCs intravenously.
- Immune Reconstitution: House mice in a specific-pathogen-free (SPF) facility for 12-16 weeks to allow for the development of a human immune system.
- Tumor Implantation: Surgically resected patient tumor is cut into small fragments (~3x3 mm).
 [3]
- Under anesthesia, make a small incision on the flank of a humanized mouse.
- Implant one tumor fragment subcutaneously.[3]
- Close the incision with surgical clips or sutures.
- Monitor mice for tumor growth. Once tumors reach approximately 100-150 mm³, mice are ready for the efficacy study.



Protocol 2: **T01-1** Administration and Efficacy Assessment

This protocol describes the administration of **T01-1** and the monitoring of its anti-tumor effects.

Materials:

- Tumor-bearing humanized mice.
- **T01-1** compound, formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
- Vehicle control solution.
- Calipers for tumor measurement.
- Animal scale.

Procedure:

- Randomization: Once tumors reach the target volume (100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
- Dosing:
 - Treatment Group: Administer T01-1 at the predetermined dose (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection daily.
 - Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
- Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - Record the body weight of each mouse at the same frequency to monitor toxicity.



- Endpoint: Continue the study for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³).
- Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Data Presentation

Quantitative data from efficacy studies should be summarized for clear interpretation and comparison.

Table 1: Anti-Tumor Efficacy of T01-1 in HNSCC PDX

Model

Treatment Group	N	Mean Tumor Volume at Day 21 (mm³) ± SEM	Tumor Growth Inhibition (TGI) (%)	Mean Body Weight Change (%) ± SEM
Vehicle Control	10	1850 ± 210	-	+5.2 ± 1.5
T01-1 (10 mg/kg)	10	650 ± 95	64.9	+4.8 ± 1.8
T01-1 (30 mg/kg)	10	275 ± 55	85.1	+4.1 ± 2.1

Table 2: Immunophenotyping of Tumor-Infiltrating

Lymphocytes (TILs)

Treatment Group	N	% CD8+ of CD45+ TILs ± SEM	% Ki67+ of CD8+ TILs ± SEM	PD-1+ Tim-3+ of CD8+ TILs (%) ± SEM
Vehicle Control	5	15.2 ± 2.1	25.6 ± 3.4	45.8 ± 5.2
T01-1 (30 mg/kg)	5	35.8 ± 3.5	62.3 ± 4.1	18.2 ± 2.9

Data presented in tables are representative and for illustrative purposes only.



Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of the novel PD-L1 inhibitor, **T01-1**. By utilizing humanized xenograft models, researchers can effectively assess the compound's anti-tumor efficacy and its mechanism of action related to the revitalization of the human immune response against cancer. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, crucial for the advancement of **T01-1** into further stages of drug development.

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